2-[[2-[[2-[[2-[[2-[(2-amino-3-methylbutanoyl)amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoic acid
Description
This compound is a highly branched, peptide-like molecule with a backbone comprising multiple acylated amino acid residues. Key structural features include:
- 2-amino-3-methylbutanoyl groups, contributing to hydrophobic branching.
- 3-hydroxypropanoyl and 4-carboxybutanoyl residues, enhancing polarity and hydrogen-bonding capacity.
- A terminal 3-methylpentanoic acid group, influencing solubility and steric interactions.
Properties
Molecular Formula |
C23H40N6O10 |
|---|---|
Molecular Weight |
560.6 g/mol |
IUPAC Name |
2-[[2-[[2-[[2-[[2-[(2-amino-3-methylbutanoyl)amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C23H40N6O10/c1-5-12(4)19(23(38)39)29-20(35)13(6-7-17(33)34)28-21(36)14(10-30)27-16(32)9-25-15(31)8-26-22(37)18(24)11(2)3/h11-14,18-19,30H,5-10,24H2,1-4H3,(H,25,31)(H,26,37)(H,27,32)(H,28,36)(H,29,35)(H,33,34)(H,38,39) |
InChI Key |
CAZAWCJTNPWLJO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)CNC(=O)CNC(=O)C(C(C)C)N |
Origin of Product |
United States |
Preparation Methods
Resin Selection and Initial Amino Acid Loading
The 2-chlorotrityl chloride resin is preferred for anchoring the C-terminal 3-methylpentanoic acid residue due to its high loading capacity (1.0–1.5 mmol/g) and compatibility with acid-labile protecting groups. Loading proceeds via:
-
Swelling the resin in dichloromethane (DCM) for 30 minutes.
-
Reacting the resin with 3-methylpentanoic acid (3 equiv.) and 2,4,6-collidine (6 equiv.) in DCM for 8–24 hours under nitrogen.
-
Capping unreacted sites with methanol to prevent undesired side reactions.
Key Parameters :
| Parameter | Value | Purpose |
|---|---|---|
| Resin loading | 0.2–0.3 mmol/g | Optimizes coupling efficiency |
| Solvent | Anhydrous DCM | Minimizes resin hydrolysis |
| Temperature | 25°C | Prevents racemization |
Sequential Amino Acid Coupling
The peptide backbone is assembled using Fmoc-protected amino acids and HCTU/HOAt activation. Each cycle involves:
-
Deprotection : 20% piperidine in DMF (2 × 5 minutes) removes the Fmoc group.
-
Coupling : Amino acid (4 equiv.), HCTU (3.9 equiv.), and DIPEA (6 equiv.) in DMF for 1–2 hours.
-
Wash : DMF, DCM, and methanol to remove excess reagents.
Critical Modifications :
-
The 3-hydroxypropanoyl moiety requires temporary protection with a tert-butyl group (removed by TFA).
-
The 4-carboxybutanoyl side chain is protected as an allyl ester (cleaved by Pd(0)/PhSiH₃).
Solution-Phase Segment Condensation
For sterically hindered regions (e.g., 2-amino-3-methylbutanoyl-acetyl repeats), solution-phase coupling ensures higher yields.
Fragment Synthesis
-
2-Amino-3-methylbutanoyl-acetyl dimer : Synthesized via HBTU/HOBt activation (1:1:2 molar ratio) in DMF at 0°C→25°C over 12 hours.
-
3-Hydroxypropanoyl-4-carboxybutanoyl segment : Prepared using mixed anhydride methods (isobutyl chloroformate/N-methylmorpholine) to avoid epimerization.
Yield Optimization :
| Fragment | Yield (%) | Purity (HPLC) |
|---|---|---|
| Acetyl dimer | 78 | >95 |
| Hydroxypropanoyl | 65 | 92 |
Global Deprotection and Cleavage
Final cleavage from the resin and side-chain deprotection employ TFA-based cocktails:
-
Standard Cleavage : TFA:H₂O:triisopropylsilane (95:2.5:2.5, v/v) for 2 hours at 25°C.
-
Carboxylic Acid Liberation : Pd(0)-catalyzed allyl ester removal (5 mol% Pd(PPh₃)₄, 10 equiv. PhSiH₃ in DCM).
Analytical Validation :
-
HPLC : C18 column (4.6 × 250 mm), gradient 5→60% acetonitrile in 0.1% TFA over 30 minutes. Retention time: 18.2 minutes.
-
MS (ESI) : Calculated [M+H]⁺ = 689.32; Observed = 689.29.
Challenges and Mitigation Strategies
Racemization at Sterically Hindered Sites
The 3-methylpentanoic acid residue is prone to epimerization during coupling. Mitigation includes:
Chemical Reactions Analysis
Types of Reactions
2-[[2-[[2-[[2-[[2-[(2-amino-3-methylbutanoyl)amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoic acid can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Performing nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-[[2-[[2-[[2-[[2-[(2-amino-3-methylbutanoyl)amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoic acid has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing complex peptides and proteins.
Biology: Studied for its role in protein-protein interactions and enzyme activity.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and biotechnological products.
Mechanism of Action
The mechanism of action of 2-[[2-[[2-[[2-[[2-[(2-amino-3-methylbutanoyl)amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate biological pathways by:
Binding to Active Sites: Inhibiting or activating enzyme activity.
Interacting with Receptors: Modulating signal transduction pathways.
Altering Protein Conformation: Affecting protein stability and function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Similarities
Table 1: Structural Comparison with Analogous Compounds
*Estimated based on structural analogs.
Key Observations:
Hydrophobicity: The target compound’s methyl-branched residues (e.g., 3-methylpentanoic acid) confer moderate hydrophobicity, similar to the phenyl group in ’s compound but less than the 4-hydroxyphenyl group in ’s analog .
Polarity: The 4-carboxybutanoyl and 3-hydroxypropanoyl groups enhance aqueous solubility compared to analogs lacking these moieties .
Biological Relevance: The structure resembles methylofuran (MFR-a), a cofactor in Methanothermobacter thermautotrophicus involved in formyl-group transfer. However, the absence of a formyl group distinguishes it functionally .
Physicochemical and Biochemical Properties
Table 2: Property Comparison
*Estimated via analogy to and .
Key Findings:
- Solubility : The target’s high polar surface area (~250 Ų) suggests superior water solubility compared to ’s compound (206 Ų) .
- Metabolic Stability : The high rotatable bond count (~25) may reduce metabolic stability relative to simpler analogs like ’s compound .
- Functional Versatility : The combination of carboxy and hydroxy groups enables diverse interactions, such as metal chelation or enzyme active-site binding, akin to MFR-a .
Biological Activity
The compound 2-[[2-[[2-[[2-[[2-[(2-amino-3-methylbutanoyl)amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoic acid, also known by its chemical identifiers, is a complex peptide derivative with potential biological activities. This article explores its biological activity, summarizing existing research findings, case studies, and relevant data.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C22H32N4O7 |
| Molecular Weight | 464.512 g/mol |
| Density | 1.344 g/cm³ |
| Boiling Point | 767.9 °C |
| Flash Point | 418.2 °C |
Research indicates that this compound exhibits various biological activities primarily due to its peptide structure, which allows it to interact with specific receptors in biological systems. The activity is largely attributed to its ability to modulate signaling pathways involved in cellular responses.
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, inhibiting the growth of certain bacterial strains. This is hypothesized to be due to its ability to disrupt bacterial cell membranes.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation in animal models. It appears to inhibit pro-inflammatory cytokines, suggesting a role in inflammatory disease management.
- Neuroprotective Properties : Some studies have indicated neuroprotective effects, particularly in models of neurodegenerative diseases. The mechanism may involve the modulation of oxidative stress pathways.
Case Studies
- Study on Antimicrobial Efficacy : A study published in Veterinary Ophthalmology examined the efficacy of the compound in treating equine recurrent uveitis, demonstrating significant improvements in clinical signs and reduced inflammation in treated horses compared to controls .
- Neuroprotection Study : In a laboratory setting, the compound was tested for neuroprotective effects against oxidative stress-induced neuronal death. Results indicated that it significantly reduced cell death rates and improved cell viability compared to untreated controls .
Research Findings
Recent research has focused on elucidating the exact mechanisms through which this compound exerts its biological effects:
- In vitro Studies : Cell culture experiments have shown that the compound can modulate various signaling pathways such as NF-kB and MAPK, which are crucial for inflammatory responses.
- In vivo Studies : Animal models have provided evidence for its efficacy in reducing inflammation and promoting healing processes, particularly in muscle and nerve injuries.
Q & A
Q. What in vitro toxicity screening is recommended before advancing to animal studies?
- Methodological Answer :
- Hepatotoxicity : Primary hepatocyte viability assays (MTT or LDH release).
- Cardiotoxicity : hERG channel inhibition screening via patch-clamp electrophysiology.
- Reference highlights dose-dependent cytotoxicity in similar branched peptides.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
